molecular formula C17H15N7O B14954145 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B14954145
M. Wt: 333.3 g/mol
InChI Key: HWGIBTIKEPGAAS-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that features both benzimidazole and tetrazole moieties. These structures are known for their significant biological and chemical properties, making the compound a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its biological activity.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.

Scientific Research Applications

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide exerts its effects involves interactions with various molecular targets. The benzimidazole moiety can bind to enzymes and receptors, altering their activity. The tetrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. These interactions can modulate pathways involved in cell growth, apoptosis, and other critical processes .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.

    Tetrazole derivatives: These compounds contain the tetrazole ring and are known for their stability and reactivity.

Uniqueness

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to the combination of both benzimidazole and tetrazole moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and exhibit a wider array of chemical reactivities compared to compounds containing only one of these moieties .

Properties

Molecular Formula

C17H15N7O

Molecular Weight

333.3 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C17H15N7O/c25-17(12-5-7-13(8-6-12)24-11-19-22-23-24)18-10-9-16-20-14-3-1-2-4-15(14)21-16/h1-8,11H,9-10H2,(H,18,25)(H,20,21)

InChI Key

HWGIBTIKEPGAAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

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